molecular formula C17H14F3N3O3S B030826 4'-Hidroxicelocoxib CAS No. 170571-00-3

4'-Hidroxicelocoxib

Número de catálogo: B030826
Número CAS: 170571-00-3
Peso molecular: 397.4 g/mol
Clave InChI: ICRSYPPLGADZKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El metabolito de alcohol primario de celecoxib es un compuesto significativo en la vía metabólica del celecoxib, un fármaco antiinflamatorio no esteroideo (AINE). El celecoxib es conocido por su inhibición selectiva de la ciclooxigenasa-2 (COX-2), que proporciona propiedades antiinflamatorias, analgésicas y antipiréticas. El metabolito de alcohol primario se forma a través de la hidroxilación del celecoxib, principalmente mediada por la enzima citocromo P450 2C9 .

Aplicaciones Científicas De Investigación

El metabolito de alcohol primario de celecoxib tiene varias aplicaciones de investigación científica:

    Estudios Farmacocinéticos: Se utilizan para estudiar el metabolismo y la eliminación del celecoxib en el cuerpo.

    Estudios de Interacción Farmacológica: Ayudan a comprender las interacciones entre el celecoxib y otros fármacos metabolizados por las enzimas del citocromo P450.

    Estudios Toxicológicos: Se utilizan para evaluar los posibles efectos tóxicos del celecoxib y sus metabolitos.

    Desarrollo de Biomarcadores: Sirve como biomarcador para monitorizar la terapia con celecoxib y garantizar el cumplimiento del paciente.

Mecanismo De Acción

El metabolito de alcohol primario de celecoxib ejerce sus efectos a través de la inhibición de la ciclooxigenasa-2 (COX-2). Esta inhibición conduce a una disminución de la síntesis de prostaglandinas, que son mediadores de la inflamación, el dolor y la fiebre. El propio metabolito no es un inhibidor potente de la COX-2, pero contribuye al perfil farmacológico general del celecoxib a través de su conversión metabólica .

Safety and Hazards

The safety data sheet for 4’-Hydroxycelecoxib indicates that it may pose reproductive hazards and may cause harm to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Análisis Bioquímico

Biochemical Properties

4’-Hydroxycelecoxib, like its parent compound celecoxib, is believed to inhibit the cyclooxygenase-2 (COX-2) enzyme . This enzyme is key in prostaglandin biosynthesis, a process that plays a significant role in inflammation and pain. By inhibiting COX-2, 4’-Hydroxycelecoxib can help reduce inflammation and pain .

Cellular Effects

The cellular effects of 4’-Hydroxycelecoxib are likely similar to those of celecoxib, given their structural similarity and shared target (COX-2). Celecoxib has been shown to inhibit cell cycle progression and increase the expression of cell cycle inhibitors . It’s plausible that 4’-Hydroxycelecoxib may have similar effects on cell function.

Molecular Mechanism

The molecular mechanism of 4’-Hydroxycelecoxib likely involves the inhibition of the COX-2 enzyme, similar to celecoxib . This inhibition can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.

Dosage Effects in Animal Models

Celecoxib has been studied extensively in animal models, and it’s likely that 4’-Hydroxycelecoxib, as a metabolite, would exhibit similar effects at comparable dosages .

Metabolic Pathways

4’-Hydroxycelecoxib is a product of the metabolic pathway involving the CYP2C9 isoenzyme . Celecoxib is metabolized primarily through methyl hydroxylation to form 4’-Hydroxycelecoxib .

Transport and Distribution

Celecoxib is known to be extensively protein-bound, primarily to plasma albumin, which could influence the distribution of its metabolites, including 4’-Hydroxycelecoxib .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del metabolito de alcohol primario de celecoxib implica la hidroxilación del compuesto parental, el celecoxib. Esta reacción suele ser catalizada por la enzima citocromo P450 2C9. El proceso se puede llevar a cabo in vitro utilizando microsomas hepáticos o enzimas recombinantes. Las condiciones de reacción generalmente incluyen un sistema de tampón adecuado, cofactores como el NADPH y la presencia de la enzima .

Métodos de Producción Industrial

La producción industrial del metabolito de alcohol primario de celecoxib no es una práctica habitual debido a su función como metabolito en lugar de un agente terapéutico principal. La síntesis se puede escalar utilizando biorreactores que contienen enzimas recombinantes del citocromo P450 2C9. Las condiciones de reacción se optimizan para garantizar el máximo rendimiento y pureza del metabolito .

Análisis De Reacciones Químicas

Tipos de Reacciones

El metabolito de alcohol primario de celecoxib se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

    Metabolito de Ácido Carboxílico: Se forma mediante la oxidación del alcohol primario.

    Compuesto Parental: Se forma mediante la reducción del alcohol primario.

    Diversos Derivados: Se forman mediante reacciones de sustitución.

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

El metabolito de alcohol primario de celecoxib es único debido a su vía metabólica específica que involucra al citocromo P450 2C9. A diferencia de otros inhibidores de la COX-2, el celecoxib se somete a un metabolismo extenso para formar múltiples metabolitos, incluido el metabolito de alcohol primario. Esto contribuye a su perfil farmacocinético y farmacodinámico distinto .

Propiedades

IUPAC Name

4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSYPPLGADZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432707
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170571-00-3
Record name 4'-Hydroxycelecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxycelecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4'-Hydroxycelecoxib
Reactant of Route 2
4'-Hydroxycelecoxib
Reactant of Route 3
4'-Hydroxycelecoxib
Reactant of Route 4
Reactant of Route 4
4'-Hydroxycelecoxib
Reactant of Route 5
Reactant of Route 5
4'-Hydroxycelecoxib
Reactant of Route 6
4'-Hydroxycelecoxib
Customer
Q & A

Q1: How does Hydroxy Celecoxib relate to Celecoxib in terms of metabolism?

A: Hydroxy Celecoxib is the primary metabolite of Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor. Studies using human liver microsomes demonstrate that Celecoxib undergoes metabolic conversion primarily through hydroxylation, resulting in the formation of Hydroxy Celecoxib. [, ] This biotransformation is mainly facilitated by the cytochrome P450 enzyme, specifically the CYP2C9 isoform, with CYP3A4 playing a lesser role. [, ]

Q2: Do genetic variations in CYP2C9 affect the metabolism of Celecoxib and the formation of Hydroxy Celecoxib?

A: Yes, individuals with specific genetic variations in the CYP2C9 gene, particularly the CYP2C93 allele (Ile359Leu), exhibit significantly altered Celecoxib pharmacokinetics. [] Homozygous carriers of the CYP2C93/3 genotype display notably reduced oral clearance of Celecoxib, leading to higher drug exposure compared to individuals with the wild-type CYP2C91/1 genotype. [] This altered metabolic rate directly impacts the formation and concentration of Hydroxy Celecoxib. Carriers of the CYP2C93 allele, both heterozygous and homozygous, show decreased concentrations of Hydroxy Celecoxib, further highlighting the influence of CYP2C9 polymorphisms on Celecoxib metabolism. []

Q3: Could there be potential drug interactions related to Celecoxib and its metabolism to Hydroxy Celecoxib?

A: Research indicates that Celecoxib can potentially interfere with the metabolism of drugs metabolized by CYP2C9 and CYP2D6. [] Notably, Celecoxib exhibits significant inhibition of diclofenac hydroxylation (CYP2C9 substrate) and bufuralol hydroxylation (CYP2D6 substrate) in vitro. [] This suggests that co-administration of Celecoxib with medications primarily metabolized by CYP2C9 or CYP2D6 could lead to altered drug levels and potential therapeutic consequences.

Q4: What analytical techniques are commonly employed to study Hydroxy Celecoxib?

A: High-performance liquid chromatography (HPLC) is a frequently used method for quantifying Hydroxy Celecoxib concentrations in biological samples. [] This technique enables researchers to study the formation and clearance of Hydroxy Celecoxib, providing valuable insights into the pharmacokinetic profile of this metabolite.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.